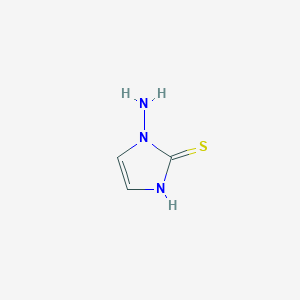

1-Amino-1H-imidazole-2(3H)-thione

説明

1-Amino-1H-imidazole-2(3H)-thione is a chemical compound with the molecular formula C3H5N3S . It is primarily used for research and development purposes .

Synthesis Analysis

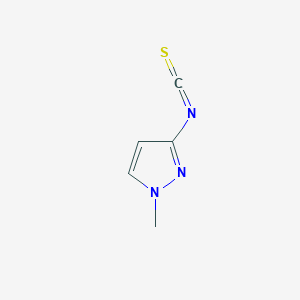

The synthesis of 1-Amino-1H-imidazole-2(3H)-thione involves a novel approach that includes -halohydrazones whose azidation process followed by tandem Staudinger/aza-Wittig reaction with CS2 in a sequential MCR regioselectively leads to the target .Molecular Structure Analysis

The molecular structure of 1-Amino-1H-imidazole-2(3H)-thione consists of 3 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . The average mass of the molecule is 115.157 Da and the monoisotopic mass is 115.020416 Da .Physical And Chemical Properties Analysis

1-Amino-1H-imidazole-2(3H)-thione has a density of 1.5±0.1 g/cm3, a boiling point of 208.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.5±3.0 kJ/mol and a flash point of 79.8±22.6 °C .科学的研究の応用

Medicinal Chemistry and Pharmacology :

- Inhibition of Dopamine Beta-Hydroxylase : Derivatives like 1-(2-Thienylalkyl)imidazole-2(3H)-thiones and 1-(pyridylmethyl)imidazole-2-thiones have been identified as potent competitive inhibitors of dopamine beta-hydroxylase. This inhibition can potentially reduce blood pressure in hypertensive rats, suggesting a role in the treatment of hypertension (McCarthy et al., 1990); (Ross et al., 1987).

- Anticancer Activity : Certain imidazole derivatives, such as 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones, have shown promising in vitro anticancer activity, exhibiting apoptosis and cell cycle arrest, and presenting potential as new classes of anticancer drugs (Abu Almaaty et al., 2021).

Organic Synthesis and Chemistry :

- Building Blocks for Complex Systems : 2-unsubstituted 1H-imidazole 3-oxides, closely related to 1-Amino-1H-imidazole-2(3H)-thione, are versatile building blocks for complex systems containing the imidazole moiety. These compounds are used in asymmetric reactions, synthesis of room temperature ionic liquids, and biologically active compounds (Mlostoń et al., 2016).

- Synthesis of Functionalized Derivatives : A multicomponent reaction (MCR) strategy has been developed to synthesize variously substituted 1-amino-1H-imidazole-2(3H)-thione derivatives, offering a wide scope and substituent tolerance (Ciccolini et al., 2019).

Materials Science :

- Corrosion Inhibition : Arylamino substituted mercaptoimidazole derivatives, which are structurally similar to 1-Amino-1H-imidazole-2(3H)-thione, have been shown to be effective corrosion inhibitors for carbon steel in acidic media. Their inhibitory efficiency follows a specific order, highlighting their potential in materials protection (Duran et al., 2021).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

特性

IUPAC Name |

3-amino-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-6-2-1-5-3(6)7/h1-2H,4H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXYWAWAIGUHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30414939 | |

| Record name | 1-amino-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30414939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-1H-imidazole-2(3H)-thione | |

CAS RN |

117829-35-3 | |

| Record name | 1-amino-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30414939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

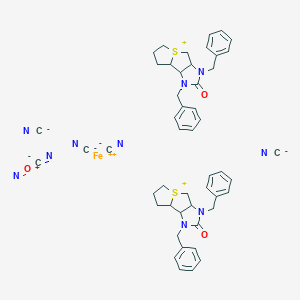

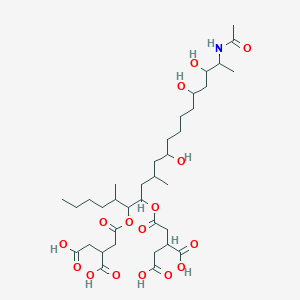

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)